6-(furan-2-yl)-3-methyl-N-(1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-(furan-2-yl)-3-methyl-N-(1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex heterocyclic compound that incorporates multiple functional groups, including furan, thiazole, and oxazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(furan-2-yl)-3-methyl-N-(1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step reactions. The process begins with the preparation of the core heterocyclic rings, followed by the introduction of substituents. Common reagents used in these reactions include furan-2-carboxylic acid, thiazole derivatives, and oxazole precursors. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve cost-effective and sustainable production .
Chemical Reactions Analysis
Types of Reactions
6-(furan-2-yl)-3-methyl-N-(1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can produce amines .
Scientific Research Applications
6-(furan-2-yl)-3-methyl-N-(1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 6-(furan-2-yl)-3-methyl-N-(1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, exhibit diverse biological activities.
Furan Derivatives: Compounds like nitrofurantoin and furazolidone are known for their antimicrobial properties.
Oxazole Derivatives: Compounds such as oxazolone and oxazolidinone are used in medicinal chemistry
Uniqueness
6-(furan-2-yl)-3-methyl-N-(1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H10N4O3S |
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Molecular Weight |
326.3 g/mol |
IUPAC Name |
6-(furan-2-yl)-3-methyl-N-(1,3-thiazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H10N4O3S/c1-8-12-9(13(20)18-15-16-4-6-23-15)7-10(11-3-2-5-21-11)17-14(12)22-19-8/h2-7H,1H3,(H,16,18,20) |
InChI Key |
JMRSUCDBKSIRDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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